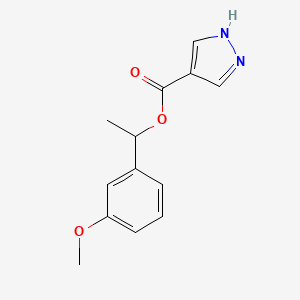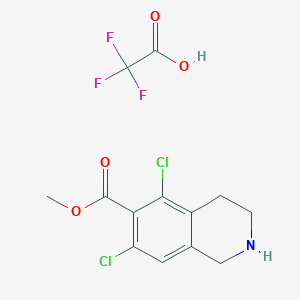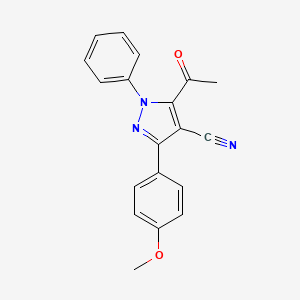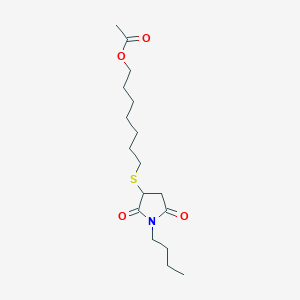
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is a complex organic compound that features a quinoline moiety, a vinyl group, and a benzoic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with 7-chloroquinoline, which undergoes a Heck reaction with a suitable vinyl halide to introduce the vinyl group. This intermediate is then subjected to a Friedel-Crafts acylation to attach the benzoic acid moiety. The final step involves the oxidation of the intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and Friedel-Crafts acylation, as well as the use of efficient catalysts and reagents to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The vinyl group can be reduced to an alkane.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the vinyl group to an ethyl group.
Substitution: Formation of quinoline derivatives with various substituents.
Aplicaciones Científicas De Investigación
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline moiety.
Medicine: Investigated for its potential as an anti-malarial agent due to the presence of the quinoline ring, which is a common feature in many anti-malarial drugs.
Industry: Potential use in the development of new materials with unique optical properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets. The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in metabolic pathways, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known anti-malarial drug with a similar quinoline structure.
Quinacrine: Another anti-malarial drug with a related structure.
Atovaquone: A compound with a similar mechanism of action but different structural features.
Uniqueness
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is unique due to the combination of its quinoline moiety with a vinyl group and a benzoic acid derivative. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C27H20ClNO3 |
|---|---|
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-oxopropyl]benzoic acid |
InChI |
InChI=1S/C27H20ClNO3/c28-22-12-9-20-10-14-23(29-25(20)17-22)13-8-18-4-3-6-21(16-18)26(30)15-11-19-5-1-2-7-24(19)27(31)32/h1-10,12-14,16-17H,11,15H2,(H,31,32)/b13-8+ |
Clave InChI |
QQQMWSCJIPSTEP-MDWZMJQESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


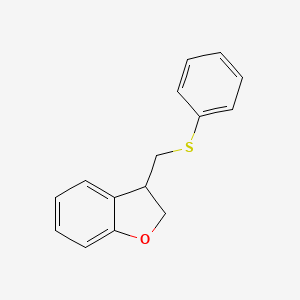
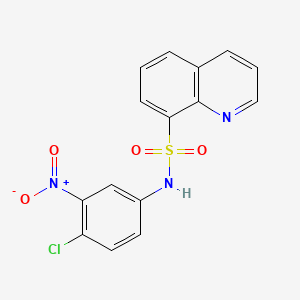

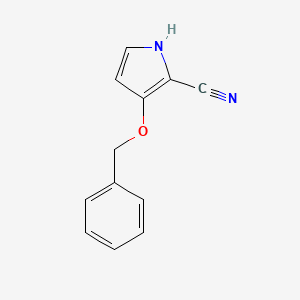
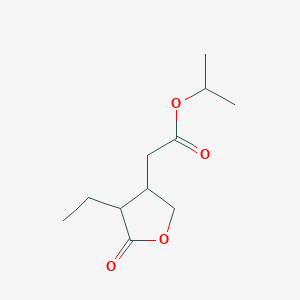
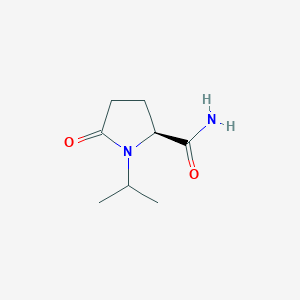
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)
